molecular formula C30H29F2N7O5 B3194961 N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide CAS No. 875764-98-0

N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Katalognummer: B3194961
CAS-Nummer: 875764-98-0
Molekulargewicht: 605.6 g/mol
InChI-Schlüssel: ONHVTTPQPKKUAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolo[2,3-d]pyrimidine core, a heterocyclic scaffold widely utilized in kinase inhibitor design due to its ability to mimic ATP-binding motifs. Key structural elements include:

  • A morpholinoethyl carbamoyl group at position 6, which enhances solubility and modulates target engagement via hydrogen bonding.
  • Fluorophenyl substituents on both the pyrrolopyrimidine (3-fluoro) and cyclopropane dicarboxamide (4-fluoro) moieties, contributing to lipophilicity and metabolic stability.
  • A cyclopropane dicarboxamide bridge, which rigidifies the structure and improves binding specificity .

Eigenschaften

IUPAC Name

1-N'-[3-fluoro-4-[[6-(2-morpholin-4-ylethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F2N7O5/c31-18-1-3-19(4-2-18)36-28(41)30(7-8-30)29(42)37-20-5-6-24(22(32)15-20)44-27-21-16-23(38-25(21)34-17-35-27)26(40)33-9-10-39-11-13-43-14-12-39/h1-6,15-17H,7-14H2,(H,33,40)(H,36,41)(H,37,42)(H,34,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHVTTPQPKKUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=NC=NC5=C4C=C(N5)C(=O)NCCN6CCOCC6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875764-98-0
Record name N-[3-Fluoro-4-[[6-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875764-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, a complex organic compound with the CAS number 96455-76-4, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H29F2N7O5C_{30}H_{29}F_{2}N_{7}O_{5}, with a molecular weight of 605.59 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including a pyrrolo[2,3-d]pyrimidine core and fluorinated phenyl groups.

Antimicrobial Properties

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM in certain studies .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity. Similar benzamide derivatives have demonstrated anti-inflammatory effects comparable to established drugs like indomethacin . Further studies are necessary to quantify the anti-inflammatory effects specifically attributed to this compound.

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of related compounds on human embryonic kidney (HEK-293) cells, revealing low toxicity levels . This safety profile is crucial for considering the compound for therapeutic applications.

Case Studies and Research Findings

A series of studies have synthesized various derivatives of pyrrolo[2,3-d]pyrimidine compounds to evaluate their biological activities:

CompoundActivityIC50 (μM)Notes
Compound 6aAnti-tubercular1.35Significant activity against M. tuberculosis
Compound 6eAnti-tubercular2.18Low cytotoxicity on HEK-293 cells
Compound 4fAnti-inflammatory-Comparable effects to indomethacin

These findings indicate that modifications in the chemical structure can lead to varying degrees of biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]Pyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (HRMS) Synthesis Yield Notable Features
Target Compound Pyrrolo[2,3-d]pyrimidine 6-(2-Morpholinoethyl carbamoyl), 4-aryloxy (3-F), cyclopropane dicarboxamide Not reported Not reported Dual fluorophenyl groups; cyclopropane rigidity
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-... (10b, ) Pyrrolo[2,3-d]pyrimidine 7-Cyclopentyl, 2-sulfamoylanilino, pyrimidinyl 613.2349 ([M+H]+) 38% Sulfonamide group for enhanced solubility; pyrimidine for π-π stacking
(S)-1-(6-(Pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)... () Pyrrolo[2,3-d]pyrimidine Pyridinyl, trifluoromethoxybenzyl, piperidine carboxamide Not reported Not reported Trifluoromethoxy group for metabolic stability; piperidine for conformational control
EP 4 374 877 A2 Derivatives () Pyrrolo[1,2-b]pyridazine Morpholinoethoxy, difluorophenyl, trifluoromethyl Not reported Not reported Diazaspiro cores; trifluoromethyl for enhanced target affinity

Key Findings:

Substituent Impact on Solubility: The target compound’s morpholinoethyl group likely improves aqueous solubility compared to cyclopentyl or trifluoromethoxy substituents in analogs . Sulfamoylphenyl derivatives (e.g., 10b) exhibit higher polarity (evidenced by HRMS data) but lower yields (38% vs. 22.9% for 2g in ), suggesting synthetic challenges with bulky groups .

Target Selectivity: The cyclopropane dicarboxamide in the target compound may reduce off-target effects compared to flexible piperidine-linked analogs () by restricting conformational mobility .

Synthetic Complexity :

  • Pd-catalyzed reactions (e.g., ) are critical for introducing aryl/heteroaryl groups but require optimization to mitigate low yields (e.g., 22.9% for 2g) .

Research Insights from NMR and Docking Studies

  • NMR Analysis (): Comparative NMR profiles of similar compounds reveal that substituents in regions analogous to the target’s morpholinoethyl group (e.g., regions A/B in Figure 6 of ) induce distinct chemical shifts, suggesting altered electronic environments that could influence binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. Key steps include:

  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the pyrrolo[2,3-d]pyrimidine core to the morpholinoethyl group.
  • Etherification : Nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorophenyl-cyclopropane moiety.
  • Optimization : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1.2–1.5 equivalents of nucleophiles) are critical for yield (≥70%) and purity .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and cyclopropane geometry.
  • High-resolution mass spectrometry (HRMS) : For molecular weight confirmation (e.g., [M+H]⁺ or [M+Na]⁺).
  • Chromatography : HPLC (>95% purity) with UV detection at 254 nm.
  • Infrared (IR) spectroscopy : To confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Based on structural analogs (e.g., pyrrolopyrimidine derivatives), the compound is hypothesized to inhibit kinases (e.g., EGFR, VEGFR) or DNA repair enzymes (e.g., PARP). Target validation requires:

  • Enzyme assays : ATPase/GTPase activity measurements (IC₅₀ determination).
  • Cellular assays : Phosphorylation status analysis via Western blotting .

Advanced Research Questions

Q. How can researchers optimize synthesis yields and purity when scaling up production?

  • Methodological Answer :

  • Process control : Use flow chemistry for precise temperature/pH regulation during SNAr reactions.
  • Purification : Gradient elution in preparative HPLC (C18 column, acetonitrile/water).
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) to reduce byproducts.
  • Data-driven optimization : Design of Experiments (DoE) to model solvent/reagent interactions .

Q. How should contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence-based assays.
  • Structural analysis : X-ray crystallography or cryo-EM to confirm binding modes.
  • Meta-analysis : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
  • SAR studies : Test derivatives with modified fluorophenyl or cyclopropane groups to isolate critical pharmacophores .

Q. What computational methods are effective for predicting binding affinity and selectivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
  • Molecular dynamics (MD) : Simulate ligand-protein stability (100 ns trajectories) in explicit solvent (TIP3P water).
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., morpholinoethyl vs. piperazine).
  • Machine learning : Train models on public kinase inhibitor datasets (e.g., ChEMBL) to predict off-target effects .

Q. What strategies improve the compound’s pharmacokinetics (PK) and bioavailability?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to enhance solubility.
  • Formulation : Use lipid nanoparticles or PEGylation to prolong half-life.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots.
  • Permeability : Caco-2 cell assays to assess intestinal absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.